3-(Benzyloxy)-4-methylphenol

Chemical Synthesis Quality Control Procurement

Researchers requiring a regiospecific benzyloxyphenol scaffold for STAT3 inhibitor development often face supply inconsistency with isomeric mixtures. This 3-(benzyloxy)-4-methylphenol provides the exact substitution geometry needed for SH2 domain binding. Key supply values: • Validated STAT3 pathway scaffold: optimized derivatives achieve IC50 of 1.38 μM. • 96% commercial purity ensures reproducible yields in multi-step syntheses. • Non-interchangeable regioisomer; pre-verified substitution pattern eliminates SAR ambiguity.

Molecular Formula C14H14O2
Molecular Weight 214.26
CAS No. 107774-42-5
Cat. No. B1649903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-methylphenol
CAS107774-42-5
Molecular FormulaC14H14O2
Molecular Weight214.26
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)OCC2=CC=CC=C2
InChIInChI=1S/C14H14O2/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
InChIKeyKDCMAYUNTSVHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-4-methylphenol Product Profile


3-(Benzyloxy)-4-methylphenol (CAS 107774-42-5) is a substituted phenol featuring a benzyloxy group at the 3-position and a methyl group at the 4-position of the aromatic ring . With the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol , this compound belongs to the benzyloxyphenol class and serves primarily as a synthetic intermediate in organic chemistry, particularly in the preparation of more complex molecules and functional materials .

Synthetic intermediate for benzyloxyphenol-derived probe molecules
Scaffold exploration in STAT3 pathway inhibitor design
Supports antioxidant structure-activity relationship (SAR) studies

3-(Benzyloxy)-4-methylphenol Isomer Differentiation


Benzyloxyphenols with different substitution patterns (e.g., 4-(benzyloxy)-2-methylphenol or 3-(benzyloxy)-5-methylphenol) exhibit divergent physicochemical properties and biological activities due to distinct steric and electronic environments around the phenolic hydroxyl group [1]. The specific 3-benzyloxy-4-methyl substitution pattern of this compound influences its hydrogen-bonding capacity, lipophilicity, and metabolic stability, making it non-interchangeable with regioisomers in structure-activity relationship (SAR) studies and synthetic applications [2].

Regioisomer mismatch
4-(benzyloxy)-2-methylphenol or 3-(benzyloxy)-5-methylphenol may shift hydrogen-bonding capacity and lipophilicity, altering binding profiles in SAR campaigns.
Scaffold-specific metabolic stability
Substitution pattern influences oxidative metabolism; regioisomers may exhibit different stability, complicating data comparison.
Divergent biological readouts
Class-level antioxidant or STAT3 inhibition trends may not reproduce across isomer pairs; confirm isomer identity before biological assessment.

3-(Benzyloxy)-4-methylphenol Quantitative Evidence


Purity Comparison with Isomers

3-(Benzyloxy)-4-methylphenol is commercially available with a verified purity of 96% . In contrast, common regioisomers such as 3-(benzyloxy)-5-methylphenol and 4-(benzyloxy)-2-methylphenol are frequently offered at 95% purity or lower . This 1% difference in purity specification can translate into significantly reduced purification burden and higher synthetic yield for downstream applications.

Purity specification
Specification review
96% (HPLC) – target; 95% – common regioisomers
≥1% higher purity may reduce downstream purification burden
Commercial vendor specification; lot-specific verification recommended
Chemical Synthesis Quality Control Procurement

STAT3 Inhibitor Cytotoxicity Profile

Derivatives based on the 3-(benzyloxy)-4-methylphenol scaffold have demonstrated potent inhibition of STAT3 signaling with IC50 values as low as 1.38 μM [1]. The parent compound serves as the foundational 'hit' scaffold for this series, and its substitution pattern is critical for maintaining binding affinity in the SH2 domain [2]. While direct IC50 data for the unsubstituted parent are not available, the scaffold's viability is evidenced by the optimized derivatives' activity.

STAT3 scaffold viability
Class-level inference
Derivative IC50 = 1.38 µM (MDA-MB-468); parent not directly characterized
Scaffold supports STAT3 pathway inhibitor lead optimization
No direct IC50 for pure 3-(benzyloxy)-4-methylphenol; derivative data provide scaffold relevance
Cancer Research STAT3 Inhibition SAR

DPPH Radical Scavenging Activity

3-(Benzyloxy)-4-methylphenol has been evaluated in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . While specific IC50 values are not reported in peer-reviewed literature for the pure compound, studies on related benzyloxyphenols indicate that the ortho/para substitution pattern significantly enhances antioxidant activity compared to meta-substituted analogs [1]. This class-level property supports its use as an antioxidant building block.

DPPH radical scavenging
Class-level inference
Evaluated in DPPH assay; class-level trend favors ortho/para substitution
May support antioxidant building-block selection
No peer-reviewed IC50 for this compound; data inferred from benzyloxyphenol analogs
Antioxidant Free Radical Scavenging Structure-Activity Relationship

Synthetic Intermediate Applications

3-(Benzyloxy)-4-methylphenol is a key intermediate in the synthesis of benzyloxyphenyl-methylaminophenol derivatives [1] and can be further functionalized via reactions at the phenolic hydroxyl group or the benzyloxy moiety . Unlike its isomer 4-(benzyloxy)-2-methylphenol, which is predominantly used as an antioxidant (BHA), this compound's substitution pattern offers distinct synthetic handles for medicinal chemistry applications.

Synthetic utility profile
Reported
Used in STAT3 inhibitor synthesis vs. 4-(benzyloxy)-2-methylphenol (BHA, antioxidant)
Substitution pattern enables distinct synthetic handles
Application profile differs from common regioisomers; supports medicinal chemistry diversification
Organic Synthesis Building Block Drug Discovery

3-(Benzyloxy)-4-methylphenol Applications


STAT3 Inhibitor Scaffold Development

The 3-benzyloxy-4-methyl substitution pattern is a validated scaffold for STAT3 signaling pathway inhibitors, with optimized derivatives achieving IC50 values as low as 1.38 μM [1]. Researchers pursuing novel anticancer agents should prioritize this compound over regioisomers to maintain the structural integrity required for SH2 domain binding.

Building Block for Functionalized Phenols

3-(Benzyloxy)-4-methylphenol serves as a versatile intermediate for preparing benzyloxyphenyl-methylaminophenol derivatives and other complex molecules . Its 96% commercial purity ensures reliable performance in multi-step syntheses where impurities can compromise yield.

Antioxidant SAR Studies

Although direct IC50 data are limited, the compound's evaluation in DPPH radical scavenging assays and its ortho/para substitution pattern suggest potential as an antioxidant scaffold [2]. It is suitable for comparative SAR studies with other benzyloxyphenol regioisomers to elucidate the role of substitution geometry in antioxidant efficacy.

Protein-Ligand Interaction Probes

As a benzyloxyphenol derivative, this compound can be employed in enzyme inhibition and protein-ligand interaction studies . Its distinct substitution pattern may confer selectivity advantages over more common benzyloxyphenols when probing biological targets.

Application
Selection Property
Validation Focus
STAT3 pathway inhibitor design
Scaffold substitution pattern consistency
IL-6/STAT3 pathway response and SH2-domain engagement assays
Functionalized phenol building block
Purity specification and synthetic versatility
Multi-step synthesis yield and intermediate isolation
Antioxidant SAR studies
ortho/para substitution pattern
Radical scavenging assay comparison (DPPH, ABTS)
Protein-ligand interaction probes
Benzyloxyphenol scaffold with tunable functional groups
Enzyme inhibition and binding affinity characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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